![molecular formula C9H10N2O3 B2383652 3-[(Methylcarbamoyl)amino]benzoic acid CAS No. 501646-90-8](/img/structure/B2383652.png)

3-[(Methylcarbamoyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

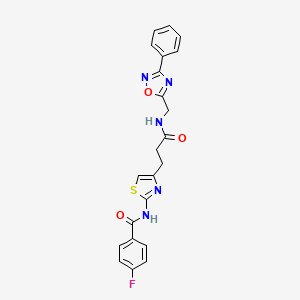

“3-[(Methylcarbamoyl)amino]benzoic acid” is a chemical compound with a molecular weight of 194.19 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of “3-[(Methylcarbamoyl)amino]benzoic acid” can be represented by the SMILES notation:CNC(=O)Nc1cccc(c1)C(=O)O . Physical And Chemical Properties Analysis

“3-[(Methylcarbamoyl)amino]benzoic acid” is a powder at room temperature .Applications De Recherche Scientifique

Gut Function Regulation

Benzoic acid, with its antibacterial and antifungal properties, is utilized extensively in foods and feeds. Research has indicated its potential in improving growth and health by promoting gut functions. This includes the enhancement of digestion, absorption, barrier functions, and the regulation of enzyme activity, redox status, immunity, and microbiota in the gastrointestinal tract. These effects are achieved through the appropriate levels of benzoic acid, highlighting its importance in nutritional science and health-related research (Mao et al., 2019).

Pharmacokinetic Analysis

Benzoic acid serves as a foundation for pharmacokinetic studies, facilitating the understanding of metabolic and dosimetric variations across species, including humans, rats, and guinea pigs. These studies aid in assessing dietary exposures and establishing safety margins, providing essential insights into the compound's behavior in biological systems and its implications for human health (Hoffman & Hanneman, 2017).

Antituberculosis Activity

Organotin(IV) complexes, involving derivatives of benzoic acid, demonstrate significant antituberculosis activity. Their structural diversity and the influence of the ligand environment on their effectiveness present a promising avenue for developing new antituberculosis agents. This underscores the potential of benzoic acid derivatives in medicinal chemistry and drug development (Iqbal, Ali, & Shahzadi, 2015).

Stability and Degradation Pathways

Research into the stability and degradation pathways of related compounds, such as nitisinone, offers valuable insights into their behavior under various conditions. Understanding these pathways is crucial for evaluating the risks and benefits associated with their medical application, highlighting the importance of stability studies in pharmaceutical research (Barchańska et al., 2019).

Anti-inflammatory and Analgesic Activities

Salicylic acid derivatives, closely related to benzoic acid, have shown promise in non-steroidal anti-inflammatory and analgesic applications. Studies focusing on novel derivatives highlight the potential for developing safer and more effective therapeutic agents, underscoring the ongoing need for research in this area (Tjahjono et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

3-(methylcarbamoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10-9(14)11-7-4-2-3-6(5-7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMAIYZLSWWAGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2383572.png)

![2-{2-[4-(Morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl}acetic acid dihydrochloride](/img/structure/B2383574.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2383576.png)

![2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2383579.png)

![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)

![4-Ethyl-5-fluoro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2383589.png)